propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin derivative featuring a 4-methyl-2-oxo-2H-chromen core substituted at the 3-position with a 2-methoxy-2-oxoethyl group and at the 7-position with a propan-2-yl ester-linked acetoxy moiety. The 3-(2-methoxy-2-oxoethyl) substituent introduces additional steric and electronic effects, which may modulate biological interactions .
Properties
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-10(2)24-17(20)9-23-12-5-6-13-11(3)14(8-16(19)22-4)18(21)25-15(13)7-12/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZWHLMFMXSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yl acetate under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this compound due to its ester and lactone functional groups.
Key Findings :
-
Acidic hydrolysis favors lactone ring stability, while basic conditions preserve the coumarin core .
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Enzymatic hydrolysis demonstrates selective reactivity toward the methyl ester over the isopropyl ester .
Nucleophilic Substitution Reactions
The electron-deficient chromenone core facilitates nucleophilic attack at position 7 (oxygen-linked acetate).
Key Findings :
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Amidation with ammonia retains the coumarin fluorescence, enabling bioimaging applications .
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Transesterification with sodium methoxide confirms the lability of the isopropyl group under nucleophilic conditions .
Oxidation and Reduction
Controlled oxidation targets the chromenone’s methyl group, while reduction affects the lactone ring.
Key Findings :
-
Oxidation with KMnO<sub>4</sub> generates a carboxylic acid, enhancing water solubility .
-
NaBH<sub>4</sub> selectively reduces the lactone without affecting ester groups .
Photochemical Reactivity
The coumarin core exhibits UV-induced reactivity, critical for applications in photodynamic therapies.
| Light Source | Wavelength | Reaction | Product |
|---|---|---|---|
| UV-A | 365 nm | [2+2] Cycloaddition with alkenes | Coumarin-alkene dimer |
| UV-C | 254 nm | Photooxidation of the 4-methyl group | 4-formylcoumarin derivative |
Key Findings :
-
UV-A promotes cycloaddition, useful for polymer crosslinking.
Comparative Reaction Kinetics
Data below compare reaction rates under varying conditions:
| Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 2.3 × 10<sup>−4</sup> | 45.2 |
| Basic hydrolysis | 5.8 × 10<sup>−3</sup> | 32.7 |
| Enzymatic hydrolysis | 1.1 × 10<sup>−3</sup> | 28.4 |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate serves as an intermediate in the development of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : This compound can be oxidized to produce carboxylic acids.
- Reduction : It can be reduced to yield alcohols or amines.
These reactions are critical in developing pharmaceuticals and agrochemicals.
Biology
In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. For example, research indicates that derivatives of the coumarin structure exhibit significant biological activity against cancer cell lines, such as MCF-7 cells, with IC50 values indicating potent anti-cancer properties.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl... | 9.54 | MCF-7 |
| Similar coumarin derivative | 0.47 | MCF-7 |
Medicine
The pharmacological potential of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl...} has been evaluated in drug development. Studies have shown that it may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Study : A series of N-substituted derivatives were synthesized from this compound and evaluated for COX inhibition. One derivative showed selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .
Industrial Applications
In the industrial sector, propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl...} is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in cosmetics and personal care items due to its stability and reactivity.
Biological Activity
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, commonly referred to as a chromenone derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure
The compound belongs to the class of chromenone derivatives, characterized by a chromen-2-one backbone. Its structure includes various functional groups that contribute to its biological activity. The IUPAC name for this compound is methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yloxyacetic acid under acidic conditions. This process may utilize catalysts to enhance yield and efficiency.
Biological Activity
This compound has demonstrated various biological activities, particularly in the areas of antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Research indicates that chromenone derivatives possess significant antioxidant properties. A study evaluating the antioxidative effects of similar compounds found that certain derivatives exhibited strong anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress .
| Compound | % Inhibition (± S.D.) | IC50 (µM) |
|---|---|---|
| 7 | 98.66 ± 1.57 | >100 |
| 9 | 77.57 ± 4.11 | >100 |
| 13 | 25–50 μM | 68.86 |
This table summarizes the inhibition percentages and IC50 values for various compounds related to propan-2-yloxyacetic acid derivatives, showcasing their potential as effective antioxidants.
Anti-inflammatory Activity
Chromone derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Anticancer Activity
The anticancer potential of propan-2-yloxyacetic acid derivatives is notable. Research has shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and melanoma. For instance, a compound structurally similar to propan-2-yloxyacetic acid demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in specific cancer cell lines .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT116 | 13 | <10 |
| B16F10 | 14 | <20 |
This table illustrates the effectiveness of selected compounds against different cancer cell lines, indicating their potential as therapeutic agents.
Case Studies
Several studies have explored the biological activity of chromenone derivatives:
- Antioxidant Efficacy Study : A recent investigation into the antioxidative properties of a series of chromenones found that specific modifications in their structure significantly enhanced their ability to reduce oxidative stress markers in vitro .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various chromenone derivatives on human cancer cell lines, revealing that modifications at specific positions on the chromenone ring could enhance or diminish anticancer activity .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand better how these compounds interact with target proteins involved in cancer progression, providing insights into their mechanism of action at a molecular level .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
Key Observations :
- Synthesis : The target compound’s synthesis likely mirrors methods for ethyl analogues (e.g., alkylation of 7-hydroxycoumarin with propan-2-yl bromoacetate under basic conditions) .
Spectral Data Comparison
Table 2: Spectral Characteristics of Selected Compounds
Key Observations :
- IR : The target’s ester and lactone carbonyls align with analogues (e.g., 1734 cm⁻¹ for esters in ).
- ¹H-NMR : The propan-2-yl group’s septet (~5.0–5.2 ppm) and methoxy singlet (~3.7 ppm) are distinctive vs. ethyl esters’ quartets (~4.2 ppm) .
Key Observations :
- Activity Trends : Larger esters (e.g., propan-2-yl) may enhance lipophilicity and blood-brain barrier penetration compared to ethyl derivatives, relevant for CNS-targeted therapies .
- ADMET : Propan-2-yl’s higher logP vs. ethyl could increase metabolic stability but reduce aqueous solubility. The 3-(2-methoxy-2-oxoethyl) group may introduce hydrogen-bonding interactions, improving target binding .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | EDC●HCl + DMAP | Reduces racemization |
| Solvent | DCM | Enhances solubility |
| Reaction Time | 15–30 min | Minimizes byproduct formation |
| Purification | Column + Recrystallization | Purity >90% |
(Basic) What spectroscopic techniques are critical for confirming the structure of this coumarin derivative?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, coumarin lactone C=O at δ 160–170 ppm) and carbon backbone .
- IR Spectroscopy : Detect lactone C=O (1675–1715 cm⁻¹) and ester C-O (1250–1300 cm⁻¹) stretches .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve stereochemistry and substituent positions using SHELXL refinement .
(Advanced) How can regioselectivity challenges in the etherification step of coumarin derivatives be addressed?
Methodological Answer:
- Protecting Groups : Temporarily block reactive hydroxyls (e.g., acetyl groups) to direct ether formation at the 7-position .
- Base Selection : Use mild bases (e.g., K₂CO₃) to avoid deprotonation at unintended sites.
- Kinetic Control : Short reaction times and low temperatures favor desired regioselectivity .
(Advanced) What crystallographic refinement challenges arise from substituent disorder in this compound, and how are they resolved?
Methodological Answer:
- Disorder Issues : Flexible methoxy/acetate groups may occupy multiple positions.
- SHELXL Strategies :
- Validation Tools : Check for twinning using PLATON and refine with TWIN commands if needed .
(Advanced) How can contradictions between calculated and observed NMR data be systematically resolved?
Methodological Answer:
- Solvent Effects : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with PCM solvent models).
- Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .
(Basic) What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
- Docking Studies : AutoDock Vina to predict binding to targets like CK2 kinase (PDB: 2QC6) .
(Advanced) How can structure-activity relationships (SAR) be analyzed for coumarin-based derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy, ester, or alkyl groups.
- Biological Testing : Compare IC₅₀ values across derivatives to identify critical moieties.
- Computational Modeling : Generate QSAR models using MOE or Schrödinger to correlate electronic properties (e.g., logP, H-bond donors) with activity .
(Advanced) What computational methods predict the reactivity of the coumarin core in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electrophilic centers.
- Fukui Indices : Calculate values to predict sites susceptible to nucleophilic attack .
(Advanced) How can discrepancies in biological activity data across studies be reconciled?
Methodological Answer:
- Assay Standardization : Control cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use Hill slope analysis to validate potency trends.
- Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple sources .
(Basic) What are best practices for reporting crystallographic data of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
